molecular formula C20H18N2O3S3 B2887005 11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034515-27-8

11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2887005
CAS No.: 2034515-27-8
M. Wt: 430.56
InChI Key: XPHFUOXEFDMIBW-UHFFFAOYSA-N
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Description

11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the thiophene and pyrroloquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of 11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a variety of biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is the combination of its structural features. The presence of both thiophene and pyrroloquinoline rings, along with the sulfonamide group, gives it unique chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

11-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S3/c23-18-4-3-13-10-16(11-14-5-7-22(18)20(13)14)28(24,25)21-19(15-6-9-26-12-15)17-2-1-8-27-17/h1-2,6,8-12,19,21H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHFUOXEFDMIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC(C4=CSC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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